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molecular formula C11H11FN2O B8274575 2-[3-(4-Fluorophenyl)isoxazol-5-yl]ethylamine

2-[3-(4-Fluorophenyl)isoxazol-5-yl]ethylamine

Cat. No. B8274575
M. Wt: 206.22 g/mol
InChI Key: DBTYJIDAEBADLM-UHFFFAOYSA-N
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Patent
US07915281B2

Procedure details

A mixture of 2-{2-[3-(4-fluorophenyl)isoxazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione (27.14 g, 80.70 mmol), hydrazine hydrate (9.8 mL, 202 mmol), and ethanol (700 mL) was heated at reflux under nitrogen for two hours. The reaction mixture was filtered to remove a solid, and the filtrate was concentrated under reduced pressure. The resulting oil was dissolved in ethyl acetate, and the solution was washed sequentially with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to provide 16.14 g of 2-[3-(4-fluorophenyl)isoxazol-5-yl]ethylamine as a colorless oil.
Name
2-{2-[3-(4-fluorophenyl)isoxazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Quantity
27.14 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:12]=[C:11]([CH2:13][CH2:14][N:15]3C(=O)C4C(=CC=CC=4)C3=O)[O:10][N:9]=2)=[CH:4][CH:3]=1.O.NN>C(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:12]=[C:11]([CH2:13][CH2:14][NH2:15])[O:10][N:9]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
2-{2-[3-(4-fluorophenyl)isoxazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Quantity
27.14 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=NOC(=C1)CCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
9.8 mL
Type
reactant
Smiles
O.NN
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove a solid
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in ethyl acetate
WASH
Type
WASH
Details
the solution was washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NOC(=C1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 16.14 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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